3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
Overview
Description
3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide is a cationic organic compound with the chemical formula C<sub>7</sub>H<sub>12</sub>N<sub>2</sub>O . It belongs to the class of imidazolium salts and contains an imidazole ring substituted with an ethyl group and a methyl group. The hydroxide ion (OH<sup>-</sup>) is associated with the imidazolium cation.
Synthesis Analysis
The synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide involves various methods, including quaternization of imidazole derivatives with an ethylating agent (such as ethyl bromide) followed by deprotonation with a strong base (e.g., sodium hydroxide). The reaction can be carried out in an organic solvent under controlled conditions.
Molecular Structure Analysis
The molecular structure of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide consists of an imidazole ring with an ethyl group (C<sub>2</sub>H<sub>5</sub>) attached at position 3 and a methyl group (CH<sub>3</sub>) at position 1. The hydroxide ion (OH<sup>-</sup>) is associated with the nitrogen atom of the imidazole ring.
Chemical Reactions Analysis
3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide can participate in various chemical reactions, including acid-base reactions , substitution reactions , and coordination reactions . For example, it can react with acids to form imidazolium salts or undergo nucleophilic substitution reactions.
Physical And Chemical Properties Analysis
- Physical State : Typically a solid or crystalline powder .
- Solubility : Soluble in water and polar organic solvents .
- Melting Point : Varies depending on the specific derivative.
- Color : May range from colorless to pale yellow .
Safety And Hazards
- Toxicity : Handle with care; avoid ingestion, inhalation, or skin contact.
- Corrosiveness : The hydroxide ion can cause skin and eye irritation.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research on 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide continues to explore its applications in organic synthesis , catalysis , and ionic liquids . Further investigations into its reactivity, stability, and potential industrial uses are warranted.
Remember that this analysis is based on available information, and further studies may provide additional insights. If you need more specific details or have any other questions, feel free to ask!
properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;hydroxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.H2O/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAWFMIDYHSANN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467579 | |
Record name | EMIM OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide | |
CAS RN |
250358-46-4 | |
Record name | EMIM OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 250358-46-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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